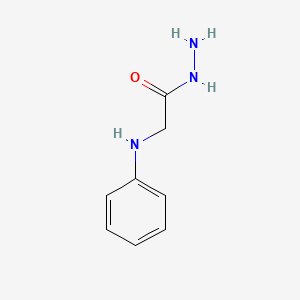

2-Anilinoacetohydrazide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Anilinoacetohydrazide involves a series of chemical reactions. A study on the synthesis and biological evaluation of 2-Anilino-4-Triazolpyrimidine derivatives as CDK4/HDACs inhibitors incorporated the HDAC pharmacophores (hydroxylamine or o-diaminoaniline) into the basic structure of 2-anilino-4-triazolpyrimidine based CDK4 inhibitors .Molecular Structure Analysis

The molecular formula of 2-Anilinoacetohydrazide is C8H11N3O. It has an average mass of 165.192 Da and a monoisotopic mass of 165.090210 Da .Chemical Reactions Analysis

The chemical reactions involving 2-Anilinoacetohydrazide are complex and can involve multiple steps. The manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs .Applications De Recherche Scientifique

Crystallography and Material Science

The compound 2-Anilinoacetohydrazide has been studied in the field of crystallography. It crystallizes in an infinite two-dimensional polymeric network due to inter-molecular N-H⋯O hydrogen bonding . Intra-molecular N-H⋯N and inter-molecular C-H⋯N interactions are also present . This property makes it interesting for material science research, particularly in the development of new materials with unique properties.

Drug Development

2-Anilinoacetohydrazide has been studied for its role in drug development. It has shown promising results in the treatment of cancer and infectious diseases. This makes it a potential candidate for the development of new therapeutic agents.

Safety and Hazards

Mécanisme D'action

Target of Action

A series of n’-1- [2-anilino-3-pyridyl]carbonyl-1-benzenesulfonohydrazide derivatives were synthesized and evaluated for their in vitro anticancer activity . This suggests that 2-Anilinoacetohydrazide might have potential targets in cancer cells.

Mode of Action

The related compounds mentioned above exhibited significant anticancer activity . This suggests that 2-Anilinoacetohydrazide might interact with its targets in a way that inhibits the growth or proliferation of cancer cells.

Pharmacokinetics

A computational pharmacokinetic analysis was performed on some newly designed 2-anilinopyrimidine derivative compounds as potential anti-triple-negative breast cancer drug compounds . This suggests that similar studies could be conducted on 2-Anilinoacetohydrazide to understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

The related compounds mentioned above showed significant anticancer activity in the primary assay . This suggests that 2-Anilinoacetohydrazide might have similar effects, potentially leading to the inhibition of cancer cell growth or proliferation.

Propriétés

IUPAC Name |

2-anilinoacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-11-8(12)6-10-7-4-2-1-3-5-7/h1-5,10H,6,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKELCSMVLKMMAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40312194 | |

| Record name | 2-Anilinoacetohydrazide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Anilinoacetohydrazide | |

CAS RN |

29111-46-4 | |

| Record name | 29111-46-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Anilinoacetohydrazide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(PHENYLAMINO)ACETOHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YU5SKQ5EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

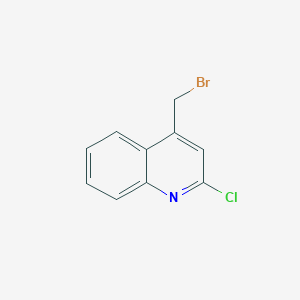

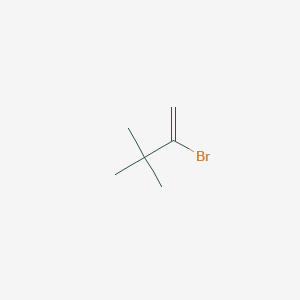

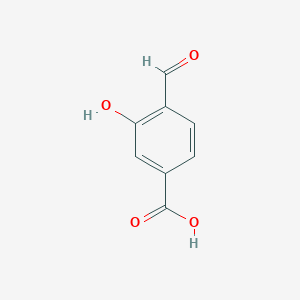

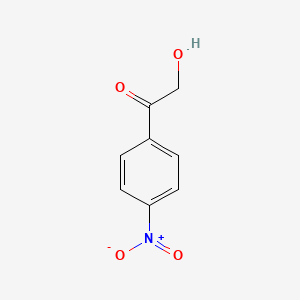

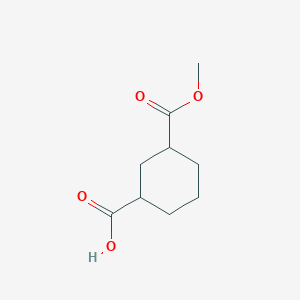

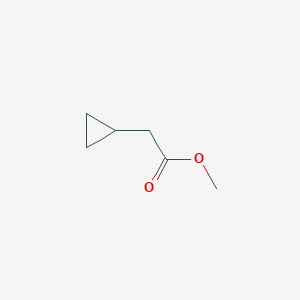

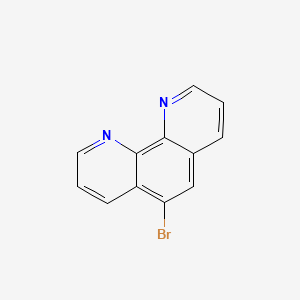

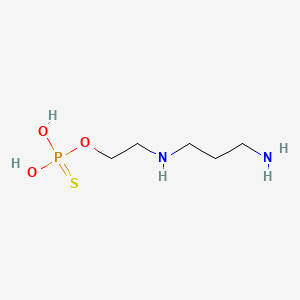

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2-anilinoacetohydrazide enable its coordination with Lanthanide(III) ions, and what is the significance of this interaction?

A1: 2-Anilinoacetohydrazide (Apeah) possesses three key structural features that facilitate its coordination with Lanthanide(III) ions: a carbonyl oxygen, an azomethine nitrogen, and a pyridine nitrogen. [] This tridentate coordination forms stable complexes with the general formula [Ln(Apeah)2NO3H2O]·2NO3, where Ln represents various Lanthanide(III) ions. [] This type of interaction is significant because it can enhance the biological activity of the ligand, as demonstrated by the increased antimicrobial activity observed in the Lanthanide(III) complexes compared to the free Apeah ligand. [] Further research could explore the specific mechanisms behind this enhanced activity and potential applications in various fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.